(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
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Overview
Description
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzylidene group, a dihydrobenzofuran ring, and a fluorobenzenesulfonate moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic or basic conditions.
Introduction of the benzylidene group: The benzylidene moiety is introduced via a condensation reaction between the benzofuran core and benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Sulfonation: The final step involves the sulfonation of the benzofuran derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzenesulfonate moiety, where nucleophiles such as amines or thiols replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Alternatively, it may interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Similar structure but lacks the fluorine atom.
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate: Similar structure but contains a chlorine atom instead of fluorine.
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate: Similar structure but contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FO5S/c22-15-6-9-17(10-7-15)28(24,25)27-16-8-11-18-19(13-16)26-20(21(18)23)12-14-4-2-1-3-5-14/h1-13H/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHQPQDCCHTMTE-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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